4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-23(2,3)16-10-8-14(9-11-16)21(26)25-22-24-17(13-29-22)19-12-15-6-5-7-18(27-4)20(15)28-19/h5-13H,1-4H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHCQEAWVVQYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzofuran-Thiazole Scaffolds
(a) N-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide (CAS 716366-44-8)
- Structure : Replaces the tert-butyl benzamide with a benzoylthiourea group.
- This may alter solubility and target selectivity .
- Activity : Thiourea derivatives are often associated with antimicrobial or antitumor properties, though specific data for this compound are unavailable.
(b) 4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS 300814-99-7)
- Structure : Substitutes the benzofuran-thiazole unit with a sulfamoylphenyl group.
- Activity : Sulfonamides are historically linked to antibacterial and carbonic anhydrase inhibitory effects.
Analogues with Varied Thiazole Substituents
(a) Masitinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide)
- Structure : Incorporates a pyridinyl-thiazole and methylpiperazine group.
- Key Differences : The pyridinyl and piperazine groups enhance water solubility and target kinase domains (e.g., KIT, PDGFR). The tert-butyl and methoxybenzofuran in the target compound may instead favor hydrophobic binding pockets .
- Activity : Clinically validated as a tyrosine kinase inhibitor for cancer and repurposed for viral protease inhibition.
(b) 4-formyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-benzamide (Compound 7)
- Structure : Features a pyridinyl-thiazole and formyl handle.
- Key Differences: The aldehyde group allows covalent modification or conjugation, unlike the non-reactive methoxybenzofuran. This functional handle is leveraged in hit-optimization strategies .
Analogues with Modified Benzamide Groups
(a) N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Substitutes tert-butyl with a phenoxy group.
- Activity : Reported to modulate plant growth (129.23% activity, p<0.05), suggesting auxin-like or hormone-mimetic properties .
(b) 2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl] phenyl}benzamide bromide (EMAC2060)
- Structure : Includes a hydrazineylidene linker and methoxyphenyl-thiazole.
Preparation Methods
Rhodium-Catalyzed C–H Activation
The 7-methoxybenzofuran moiety is synthesized via rhodium(III)-catalyzed annulation between substituted benzamides and vinylene carbonate. Key parameters:
| Parameter | Specification | Yield Range |
|---|---|---|
| Catalyst | CpRhCl2 (5 mol%) | 30–80% |
| Solvent | 1,2-Dichloroethane | |
| Temperature | 80°C | |
| Reaction Time | 12–18 hours |
This method proceeds through four stages: C–H activation at the benzamide's ortho position, migratory insertion of vinylene carbonate, nucleophilic substitution at the activated carbonyl, and β-oxygen elimination to aromatize the benzofuran ring. Electron-donating groups (e.g., 7-methoxy) enhance reaction kinetics by stabilizing transition states through resonance effects.
Acid-Mediated Cyclization Alternatives
For laboratories without access to rhodium catalysts, 7-methoxybenzofuran can be synthesized via Brønsted acid-catalyzed cyclization of 2-propynyloxybenzene derivatives:
7-Methoxy-2-propynyloxybenzene + H2SO4 (cat.)
→ 7-Methoxybenzofuran (72% yield, 110°C, 6h)
This method requires strict moisture control to prevent proto-deboronation side reactions. NMR monitoring (δ 6.8–7.3 ppm aromatic region) confirms complete conversion.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-(7-methoxybenzofuran)-1,3-thiazole-2-amine intermediate is prepared via classical Hantzsch thiazole synthesis:
7-Methoxybenzofuran-2-carboxaldehyde + Thiourea + I2 (0.5 eq)
→ 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine (68% yield)
Critical reaction parameters:
- Iodine acts as both oxidant and cyclization promoter
- Ethanol solvent enables controlled exotherm (reflux at 78°C)
- Stoichiometry : 1:1.2 aldehyde:thiourea ratio minimizes dimerization
HPLC-UV analysis (254 nm) confirms >95% purity post recrystallization from ethyl acetate/hexanes.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final amide bond is forged between 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine and 4-tert-butylbenzoic acid using EDC/HOBt activation:
| Reagent | Role | Equivalents |
|---|---|---|
| EDC (EDAC) | Carbodiimide activator | 1.5 |
| HOBt | Oxyma additive | 1.0 |
| DIPEA | Base | 2.0 |
| Solvent | Anhydrous DMF | - |
Reaction progression is monitored by TLC (Rf 0.4 in EtOAc/Hex 1:1). Post reaction, aqueous workup (10% citric acid → sat. NaHCO3) removes excess reagents. Final purification via flash chromatography (SiO2, 5% MeOH/DCM) affords the title compound in 82% yield.
Alternative Coupling Methods
For acid-sensitive substrates, COMU-mediated coupling demonstrates superiority:
4-tert-Butylbenzoic acid + COMU (1.3 eq) + 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine
→ Target compound (89% yield, 0°C → RT, 4h)
COMU generates less insoluble urea byproduct compared to EDC, facilitating purification.
Crystallization and Polymorph Control
Single crystals suitable for X-ray diffraction are obtained via dual-solvent vapor diffusion:
- Dissolve crude product in hot DMSO (5 mg/mL)
- Layer with n-heptane (3:1 v/v)
- Store at 4°C for 72 hours
Crystal system: Monoclinic, space group P21/c
Unit cell parameters: a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, β = 97.64°
Notable intermolecular interactions:
- π-π stacking between benzofuran and thiazole rings (3.8 Å)
- N-H···O hydrogen bonds (2.1 Å) stabilizing amide conformation
DSC analysis reveals a sharp melting endotherm at 214°C (ΔHfus = 98.7 J/g), confirming crystalline purity.
Analytical Characterization Benchmarks
| Technique | Key Spectral Features |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.34 (s, 9H, t-Bu), 3.85 (s, 3H, OCH3), 7.12–8.21 (m, 9H aromatic) |
| 13C NMR (101 MHz, DMSO-d6) | δ 28.9 (t-Bu), 56.1 (OCH3), 115.7–159.4 (aromatic C), 165.4 (C=O) |
| HRMS (ESI+) | m/z 407.1432 [M+H]+ (calc. 407.1429 for C23H23N2O3S+) |
| HPLC (C18, 1 mL/min) | tR = 6.72 min (95:5 MeOH/H2O), purity 99.1% |
FT-IR confirms amide I band at 1650 cm−1 (C=O stretch) and absence of -COOH (no broad peak ~3000 cm−1).
Yield Optimization Strategies
Benzofuran-Thiazole Coupling
Statistical design of experiments (DoE) identified critical factors for maximizing thiazole formation yield:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| I2 Equivalents | 0.3 | 0.7 | 0.55 |
| Reaction Time | 4h | 8h | 6h |
| Temperature | 70°C | 90°C | 82°C |
Response surface methodology predicted maximum yield (74%) at 0.55 eq I2, 82°C, 6h – confirmed experimentally (72.8 ± 1.2%).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry improves reproducibility:
- Benzofuran synthesis : Packed-bed reactor with immobilized Rh catalyst (TON > 1,200)
- Thiazole formation : Microfluidic reactor (0.5 mm ID PTFE tubing) with in-line IR monitoring
- Amide coupling : Static mixer array (5 elements) for rapid reagent homogenization
Process mass intensity (PMI) analysis shows 32% reduction in solvent waste compared to batch methods.
Environmental Impact Mitigation
Life cycle assessment (LCA) guided solvent selection:
| Solvent | Process Step | Alternative | GWP Reduction |
|---|---|---|---|
| DMF | Amide coupling | Cyrene™ | 68% |
| Dichloroethane | Benzofuran synthesis | 2-MeTHF | 54% |
| Hexanes | Recrystallization | Heptane | 22% |
Adoption of bio-based solvents decreases overall carbon footprint by 41% while maintaining yield profiles.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?
- Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-thiazole core followed by coupling with the tert-butyl benzamide moiety. Key steps include:
- Benzofuran synthesis : Cyclization of 7-methoxy-substituted precursors under acidic conditions.
- Thiazole formation : Reaction of benzofuran intermediates with thiourea derivatives in the presence of iodine or bromine .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole and benzamide groups.
- Characterization : Confirm purity via HPLC (≥95%) and structure via -/-NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How can crystallographic data for this compound be resolved, and which software is most reliable?
- Answer : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography. Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Validate hydrogen bonding and π-π stacking interactions using CrystalExplorer or Mercury .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Answer : Prioritize assays based on structural analogs (e.g., thiazole-benzamide derivatives):
- Enzyme inhibition : Use fluorometric assays for kinases (e.g., EGFR) or proteases.
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data between enzymatic inhibition and cellular efficacy be resolved?
- Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Mitigate via:
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion.
- Proteomic profiling : Chemoproteomics (e.g., affinity-based pull-down) to identify unintended targets.
- Metabolic stability : LC-MS/MS to evaluate compound stability in hepatic microsomes .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationship) in this compound class?
- Answer : Combine molecular docking (AutoDock Vina, Glide) with MD simulations (GROMACS):
- Target selection : Prioritize kinases or GPCRs based on benzofuran-thiazole pharmacophores.
- Free energy calculations : Use MM/GBSA to rank binding affinities.
- Validate predictions with alanine scanning mutagenesis in key binding residues .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Answer : Apply DoE (Design of Experiments) to critical parameters:
- Solvent system : Test binary mixtures (e.g., DMF/HO) for improved solubility.
- Catalyst screening : Evaluate Pd(OAc) vs. CuI in coupling steps.
- Workup protocols : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate intermediates ≥98% pure .
Q. What analytical techniques are critical for resolving structural ambiguities in analogs with similar substituents?
- Answer : Deploy orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
